2-Chloro-6-nitrobenzene-1-sulfonamide

Vue d'ensemble

Description

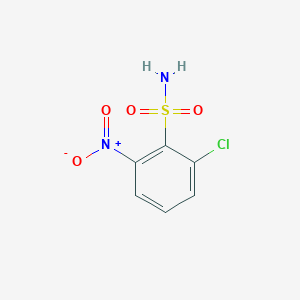

2-Chloro-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, characterized by the presence of chloro, nitro, and sulfonamide functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C6H4ClSO2NH2+HNO3→C6H3Cl(NO2)SO2NH2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:

- Mixing of reactants in a controlled environment.

- Maintaining the reaction temperature to avoid side reactions.

- Purification of the product through recrystallization or other separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products:

Reduction: 2-Chloro-6-aminobenzene-1-sulfonamide.

Substitution: Depending on the nucleophile, products like 2-methoxy-6-nitrobenzene-1-sulfonamide or 2-thio-6-nitrobenzene-1-sulfonamide can be formed.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

2-Chloro-6-nitrobenzene-1-sulfonamide exhibits notable antimicrobial activity. Research has demonstrated its efficacy against a range of bacterial strains, making it a candidate for development as an antibacterial agent. The structure-function relationship analysis indicates that the nitro and sulfonamide groups play crucial roles in its biological activity .

Case Study: Antibacterial Efficacy

A study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, showed that this compound inhibited bacterial growth effectively at low concentrations. The minimal inhibitory concentration (MIC) values were recorded, demonstrating its potential as a therapeutic agent .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations have indicated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

Environmental Applications

Chemical Intermediate

this compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its role as a building block in chemical synthesis is well-documented, highlighting its utility in producing more complex molecules .

Environmental Contaminant Studies

Research has focused on the environmental impact of nitroaromatic compounds, including this compound. Studies have assessed its persistence in soil and water, as well as its degradation pathways. Understanding these factors is crucial for evaluating the ecological risks associated with its use .

Data Tables

Below is a summary table detailing the applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of 2-Chloro-6-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-nitrobenzene-1-sulfonamide

- 2-Chloro-6-aminobenzene-1-sulfonamide

- 2-Nitrochlorobenzene

Comparison:

2-Chloro-4-nitrobenzene-1-sulfonamide: Similar structure but different position of the nitro group, leading to different reactivity and applications.

2-Chloro-6-aminobenzene-1-sulfonamide: Formed by the reduction of the nitro group, used in different biological applications.

2-Nitrochlorobenzene: Lacks the sulfonamide group, used primarily in the synthesis of dyes and pigments.

2-Chloro-6-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.

Activité Biologique

2-Chloro-6-nitrobenzene-1-sulfonamide (CAS No. 89581-71-5) is an organic compound that combines chloro, nitro, and sulfonamide functional groups, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceutical research and as a biochemical tool due to its ability to interact with various enzymes and cellular processes.

Chemical Structure

The molecular formula of this compound is . Its structure is characterized by the following functional groups:

- Chloro group : Enhances electrophilicity.

- Nitro group : Provides electron-withdrawing properties.

- Sulfonamide group : Known for its biological activity, particularly in enzyme inhibition.

Target Enzymes

The primary target of this compound is the metalloenzyme carbonic anhydrase (CA) . This enzyme plays a critical role in regulating pH and fluid balance in various tissues. The compound interacts with CA by forming coordination bonds with the zinc ion present in the enzyme's active site, leading to inhibition of its activity .

Biochemical Interactions

The compound has been shown to inhibit several key metabolic enzymes, which can alter cellular metabolism significantly. For example, it affects pathways involving:

- Cell signaling : Modulates pathways that influence gene expression.

- Metabolic flux : Alters levels of metabolites by inhibiting enzymes involved in their synthesis or degradation.

Cellular Effects

In vitro studies have demonstrated that exposure to this compound can lead to:

- Changes in gene expression related to metabolic processes.

- Modulation of cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anti-inflammatory and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and antimicrobial activities. For instance, related sulfonamide derivatives have shown promising results against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.72 mg/mL .

Case Studies

- Anti-inflammatory Activity : In studies involving carrageenan-induced edema in rats, compounds derived from sulfonamides exhibited up to 94% inhibition of swelling at specific time points post-administration .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives have potent activity against pathogens, suggesting that modifications to the sulfonamide core can enhance effectiveness against resistant strains .

Toxicity and Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity. Understanding these thresholds is crucial for safe application in therapeutic contexts.

Research Findings Summary Table

Propriétés

IUPAC Name |

2-chloro-6-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUFLNWNUQBRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.